Z-DL-Met-OH
Description
Contextual Significance of N-Protected Amino Acids in Organic Chemistry and Peptide Synthesis
N-protected amino acids are indispensable reagents in organic chemistry, particularly in the field of peptide synthesis. Amino acids possess both an amino group and a carboxyl group, which can react with each other, leading to undesirable polymerization or formation of incorrect sequences during peptide bond formation. wikipedia.org To synthesize a specific peptide sequence, one of these functional groups must be temporarily masked or "protected" while the other reacts to form a new peptide bond. wikipedia.orgthermofisher.com
N-protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, are attached to the alpha-amino group of an amino acid to prevent its reaction during the coupling step. wikipedia.orgthermofisher.com This allows the carboxyl group of the protected amino acid to react with the free amino group of another amino acid or a growing peptide chain, forming a directed amide bond. thermofisher.comgoogle.com
The criteria for an effective N-protecting group include its ability to be readily introduced onto the amino acid, stability under the conditions of peptide bond formation, prevention of side reactions (such as racemization), and facile removal without cleaving the newly formed peptide bonds or affecting other protecting groups present on amino acid side chains. thermofisher.comgoogle.comwiley-vch.de
The Z group, introduced by Bergmann and Zervas in 1932, was one of the first successful N-protecting groups widely adopted in peptide synthesis. wiley-vch.de Its introduction marked a significant advancement, enabling the controlled synthesis of peptides with defined sequences. wiley-vch.de The use of N-protected amino acids is considered an essential principle of chemical peptide synthesis, although research into methods using unprotected amino acids to improve sustainability is ongoing. chemrxiv.orgchemrxiv.org
Historical Development and Evolution of Research Trajectories Pertaining to Z-Met-OH
The historical trajectory of Z-Met-OH research is intrinsically linked to the broader development of peptide synthesis methodologies and the advent of effective amino-protecting groups. Prior to the introduction of the benzyloxycarbonyl group, early attempts at peptide synthesis in the early 1900s utilized protecting groups like formyl, acetyl, and benzoyl groups. wiley-vch.de However, these groups presented challenges regarding selective removal without damaging the peptide chain and a high propensity for racemization. wiley-vch.de
The groundbreaking work by Bergmann and Zervas in 1932, introducing the benzyloxycarbonyl (Z) group, revolutionized peptide synthesis by providing a protecting group that could be removed under mild conditions (catalytic hydrogenation) that did not typically cleave amide bonds. wiley-vch.de This discovery paved the way for the systematic synthesis of peptides. The application of the Z group to individual amino acids, including methionine, facilitated their use as defined building blocks.
Research involving Z-Met-OH has evolved alongside advancements in peptide synthesis techniques, including both solution-phase and solid-phase methods. While solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, became widely adopted, Z chemistry remained relevant, especially in specific applications or large-scale synthesis. wikipedia.org
Studies have investigated the use of Z-Met-OH in various coupling strategies to optimize yield and minimize racemization during peptide bond formation involving methionine. For instance, research has compared the racemization rates of N-Cbz-glycyl-L-methionine pentafluorophenyl ester versus N-Cbz-L-methionine counterparts in specific coupling reactions. researchgate.net
Furthermore, Z-Met-OH has been explored in the context of developing modified silica (B1680970) gel sorbents for applications such as the solid-phase extraction of metal ions like Au(III). Experiments have shown that silica gel modified with N-Benzyloxycarbonyl-L-Methionine (Sig-Z-Met-OH) can enable fast and quantitative retention of Au(III) from hydrochloric acid solutions. bas.bg This demonstrates the compound's utility extending beyond traditional peptide synthesis into areas like material science and analytical chemistry. The continued investigation into the properties and reactivity of Z-Met-OH reflects its enduring significance as a versatile protected amino acid derivative in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298655 | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | EPA DSSTox | |
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Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-61-1, 1152-62-1 | |
| Record name | N-Benzyloxycarbonyl-DL-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |
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| Record name | N-(Benzyloxycarbonyl)-L-methionine | |
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| Record name | N-Benzyloxycarbonyl-DL-methionine | |
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| Record name | 1152-62-1 | |
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| Record name | N-Carbobenzoxy-DL-methionine | |
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| Record name | N-Benzyloxycarbonyl-DL-methionine | |
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| Record name | N-benzyloxycarbonyl-DL-methionine | |
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Advanced Synthetic Methodologies for N Benzyloxycarbonyl L Methionine and Its Derivatives
Stereoselective Synthesis Routes Utilizing L-Methionine Precursors
Stereoselective synthesis routes for Z-Met-OH primarily utilize L-methionine as the chiral precursor, leveraging its inherent L-configuration fishersci.noresearchgate.netguidetopharmacology.org. The most common approach involves the reaction of L-methionine with benzyl (B1604629) chloroformate in the presence of a base ontosight.ai. This method directly installs the benzyloxycarbonyl group onto the alpha-amino group while preserving the stereochemistry at the alpha-carbon center of L-methionine.
A detailed procedure for the synthesis of N-(Benzyloxycarbonyl)-L-methionine methyl ester, an intermediate often derived from L-methionine methyl ester hydrochloride, involves reacting the latter with potassium bicarbonate in a mixture of water and ether, followed by the dropwise addition of benzyl chloroformate at 0°C orgsyn.org. The reaction mixture is then stirred to complete the protection. This highlights a typical stereoselective route originating from an L-methionine derivative.
Development of Novel Protective Group Strategies in Z-Met-OH Synthesis
While the Cbz group is a standard protecting group for the amino function in Z-Met-OH, research continues into novel protective group strategies and orthogonal protection schemes, particularly when synthesizing complex peptides or derivatives. Although the Cbz group is stable to base and mild acid treatments, its removal typically requires catalytic hydrogenation or strong acids researchgate.net.
In the context of peptide synthesis, where Z-Met-OH or its derivatives might be used, the selection of protecting groups for other functional groups (e.g., side chains) is crucial for orthogonal deprotection strategies peptide.com. For instance, in Boc chemistry, where the Boc group is used for alpha-amino protection, the Cbz group can be used for lysine (B10760008) side-chain protection due to their differential lability to acid and hydrogenation, respectively peptide.com. While Z-Met-OH itself primarily involves the Cbz protection of the amino group and a free carboxyl group, the synthesis of its activated esters or amides would necessitate considering protection strategies for the carboxyl group or incorporating it into peptide chains with other protected amino acids.
The synthesis of N-Methyl-N-(benzyloxycarbonyl)-L-methionine, a derivative with an additional methyl group on the nitrogen, implies modifications to the standard protection protocol or subsequent functionalization after Cbz protection nih.gov.
Scalable Synthesis Approaches for Industrial and Large-Scale Research Applications
Scalable synthesis approaches for Z-Met-OH and its derivatives are essential for industrial production and large-scale research. Procedures described in literature often provide details that are amenable to scaling up. For example, the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester from L-methionine methyl ester hydrochloride is reported as a reproducible, reliable, and large-scale synthesis tandfonline.com. The procedure outlines the use of significant quantities of starting materials (e.g., 0.2 mol of N-(benzyloxycarbonyl)-L-methionine methyl ester), indicating its applicability beyond laboratory scale tandfonline.com.
The preparation of N-(Benzyloxycarbonyl)-L-methionine methyl ester itself, a direct precursor to Z-Met-OH or its esters, from L-methionine methyl ester hydrochloride involves readily available reagents and standard laboratory equipment suitable for larger batches orgsyn.org. The reported yields for these steps are generally high, contributing to the efficiency of large-scale production orgsyn.org.
While specific industrial-scale processes for Z-Met-OH are not extensively detailed in the search results, the widespread use of the Cbz protecting group in peptide synthesis and the availability of L-methionine as a bulk chemical suggest that established methods for N-protection are adaptable for large-scale synthesis. The focus on reproducible and reliable procedures in reported syntheses of Z-protected methionine derivatives underscores the importance of scalability in their development tandfonline.com.
Regioselective Modifications and Functionalization of the Z-Met-OH Scaffold
Regioselective modifications and functionalization of the Z-Met-OH scaffold can occur at the sulfur atom of the methionine side chain or the carboxyl group. The Cbz group on the amino group serves to protect this site during such modifications.
Oxidation of the methionine sulfur atom is a common modification. For instance, N-[(benzyloxy)carbonyl]methionine methyl ester can be oxidized to methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylsulfinyl)butyrate using sodium periodate (B1199274) researchgate.net. This sulfoxide (B87167) derivative is a key intermediate in the synthesis of L-vinylglycine researchgate.net. The regioselectivity here is directed towards the sulfur atom, leaving the protected amino and the ester groups intact under the reaction conditions.
Functionalization at the carboxyl group typically involves activating it for coupling reactions, such as in peptide synthesis. This can be achieved by forming activated esters (e.g., N-hydroxysuccinimide ester) or using coupling reagents in the presence of Z-Met-OH. The Cbz group remains in place during these carboxyl activations or coupling reactions.
Research has also explored late-stage functionalization of peptides containing methionine residues, which could potentially be applied to Z-Met-OH or its derivatives. One study demonstrated the C(sp3)–H alkylation of Met-containing peptides with alkyl bromides using photoredox catalysis, achieving moderate yields with high selectivity mdpi.com. This suggests potential avenues for regioselective functionalization at the carbon adjacent to the sulfur in the methionine side chain of a protected methionine derivative like Z-Met-OH.
Another example of functionalization involving a protected methionine derivative is the synthesis of thiazolines through the condensation of a Z-styryl sulfonylacetate with an aminothiol (B82208) rsc.org. While not directly starting from Z-Met-OH, this illustrates how the Z-protecting group is compatible with reactions involving other functional groups on a molecule derived from an amino acid scaffold.
Role of Z Met Oh in Complex Molecule Synthesis and Catalysis
Strategic Building Block in Solid-Phase and Solution-Phase Peptide Synthesis
Z-Met-OH is a commonly used protected amino acid in peptide synthesis guidechem.com. Its Cbz protecting group is acid-labile, making it compatible with synthetic strategies that utilize acidolytic cleavage for deprotection. In solid-phase peptide synthesis (SPPS), Cbz-protected amino acids, including Z-Met-OH, can be sequentially coupled to a growing peptide chain anchored to a solid support. Deprotection of the N-terminal Cbz group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (MSA), to allow the coupling of the next protected amino acid researchgate.netchemrxiv.org. This approach, historically associated with the Boc/Benzyl (B1604629) strategy, utilizes Cbz protection on the alpha-amino group researchgate.netchemrxiv.org.
Z-Met-OH is also employed in solution-phase peptide synthesis. In this method, peptide chains are assembled in a homogeneous solution phase. The Cbz group on Z-Met-OH serves the same protective function, enabling controlled coupling reactions between amino acid fragments or individual amino acids in solution chemrxiv.org. The choice between solid-phase and solution-phase synthesis often depends on the desired peptide length, scale of synthesis, and required purity google.com. Z-Met-OH's solubility in both water and organic solvents facilitates its use in various solution-phase protocols guidechem.com.
Furthermore, Z-Met-OH has been utilized in enzymatic methods for the synthesis of C-terminal thioesters of amino acids or peptides in solution, demonstrating its versatility beyond traditional chemical coupling methods google.com.
Precursor for Bioactive Peptide Synthesis and Peptide Mimetics
As a protected form of L-methionine, Z-Met-OH serves as a precursor for incorporating methionine residues into synthetic peptides, including those with potential biological activity guidechem.com. Its use in both solid-phase and solution-phase synthesis allows for the controlled introduction of methionine at specific positions within a peptide sequence guidechem.comresearchgate.netchemrxiv.orggoogle.comgoogle.com. The resulting synthetic peptides can encompass a wide range of structures and functions, including those being explored in drug development guidechem.com. While specific examples of bioactive peptides or peptide mimetics synthesized directly using Z-Met-OH as the sole precursor were not detailed in the search results, its fundamental role as a protected methionine building block is established in the synthesis of peptides that may ultimately possess biological activity guidechem.com.
Applications in the Synthesis of Chiral Intermediates and Non-Natural Amino Acid Derivatives (e.g., N-protected beta-amino alcohols, L-vinylglycine)
Z-Met-OH, by virtue of its inherent chirality as an L-amino acid derivative, is a chiral building block. Its primary application in this context is its incorporation into peptides, which are chiral molecules. The search results did not provide specific information detailing the use of Z-Met-OH directly as a starting material or intermediate for the synthesis of non-natural amino acid derivatives such as N-protected beta-amino alcohols or L-vinylglycine.
Biochemical and Enzymatic Research Involving Z Met Oh
Investigation of Z-Met-OH as an Enzymatic Substrate in Methionine Metabolic Pathways
Methionine is a sulfur-containing amino acid critical for protein synthesis, methylation reactions (via S-adenosylmethionine, SAM), and the transsulfuration pathway leading to cysteine synthesis nih.govcaldic.comgoogle.comnih.govrsc.org. Core enzymes in methionine metabolism include methionine adenosyltransferase (MAT), which synthesizes SAM, S-adenosylhomocysteine hydrolase (SAHH), cystathionine (B15957) β-synthase (CBS), and methionine synthase (MS) nih.govcaldic.comnih.govrsc.org.
Based on the available research, detailed investigations specifically examining Z-Met-OH as a direct substrate for these enzymes within the central methionine metabolic pathways are not prominently documented. The presence of the bulky and lipophilic benzyloxycarbonyl group significantly alters the chemical properties of methionine, making it unlikely to be a direct substrate for enzymes evolved to process the free amino acid or its naturally occurring activated forms like SAM.
Research efforts concerning Z-Met-OH in enzymatic contexts tend to focus on enzymes capable of removing the N-protecting group, thereby releasing free methionine which can then enter metabolic pathways. Therefore, while Z-Met-OH is a methionine derivative, its direct role as a substrate within the canonical methionine metabolic pathways appears to be negligible based on the current literature.
Studies on Enzyme Kinetics and Reaction Mechanisms with Z-Met-OH Derivatives
Studies on the enzymatic interactions of Z-Met-OH primarily involve enzymes capable of cleaving the N-benzyloxycarbonyl (Z) group. These enzymes, sometimes referred to as "deprotectases" or Cbz-cleaving enzymes, catalyze the removal of the protecting group, typically yielding the free amino acid, benzyl (B1604629) alcohol, and carbon dioxide researchgate.netthieme-connect.de. This enzymatic deprotection is a form of hydrolysis.
Several enzymes have been identified that exhibit activity towards N-Cbz-protected amino acids. These include specific amidohydrolases isolated from bacteria such as Sphingomonas paucimobilis and Burkholderia phenazinium, as well as Escherichia coli penicillin acylase researchgate.netthieme-connect.degoogle.com. These enzymes offer a milder and potentially more selective alternative to chemical deprotection methods researchgate.netthieme-connect.de.
Research has explored the substrate specificity of these Cbz-cleaving enzymes with various N-Cbz-protected amino acids. For instance, studies have screened the activity of Sphingomonas Cbz-ase against a range of substrates, observing varying degrees of conversion depending on the amino acid moiety thieme-connect.de. The reaction mechanism involves the enzymatic hydrolysis of the carbamate (B1207046) linkage. While detailed kinetic parameters (like Km and Vmax) specifically for Z-Met-OH with these enzymes are not extensively reported in the immediate search results, studies on similar N-Cbz-protected amino acids demonstrate the enzymatic cleavage process and methodologies for assessing enzyme activity, such as quantifying the release of benzyl alcohol or the free amino group researchgate.netthieme-connect.de.
Table 1 summarizes some types of enzymes known to cleave N-benzyloxycarbonyl groups from protected amino acids.
| Enzyme Type | Source Organisms | Notes | Citations |
| Amidohydrolases | Sphingomonas paucimobilis, Burkholderia phenazinium | Specific Cbz-cleaving activity | thieme-connect.degoogle.com |
| Penicillin Acylase | Escherichia coli | Shown to cleave N-benzyloxycarbonyl derivatives | researchgate.net |
| Proteases (less specific) | Alcalase (from Bacillus subtilis) | Can exhibit activity towards protected amino acid esters and amides | mdpi.commdpi.compsu.edu |
These enzymatic studies highlight the potential for biocatalytic removal of the Z group from Z-Met-OH, a crucial step if the free methionine is to be utilized in downstream biological processes or metabolic pathways.
Metabolic Fate and Biotransformation Pathways of N-Protected Methionine Compounds
The metabolic fate and biotransformation of N-protected methionine compounds like Z-Met-OH in biological systems are primarily dictated by the removal of the protecting group. The benzyloxycarbonyl group is a xenobiotic moiety, meaning it is foreign to the organism's normal biochemistry nih.gov. Therefore, its biotransformation involves enzymatic processes aimed at its detoxification and excretion or the liberation of the native amino acid.
As discussed in Section 4.2, specific enzymes, particularly certain amidohydrolases and potentially other hydrolases, can cleave the carbamate bond of Z-Met-OH, leading to the formation of free L-methionine, benzyl alcohol, and carbon dioxide researchgate.netthieme-connect.de. This enzymatic deprotection step is the primary biotransformation pathway identified for Z-Met-OH in the context of the surveyed literature.
Once the Z group is removed, the liberated L-methionine can then enter the endogenous methionine metabolic pathways, participating in protein synthesis, the SAM cycle, and the transsulfuration pathway nih.govcaldic.comgoogle.comnih.govrsc.org. The metabolic fate of the benzyl alcohol byproduct would involve further enzymatic transformations, likely involving oxidation, conjugation, and eventual excretion, typical pathways for the metabolism of aromatic xenobiotics nih.gov.
The study of the biotransformation of N-protected amino acids is relevant in various fields, including the development of prodrugs and the use of protected amino acids in research or industrial processes rsc.org. Enzymatic deprotection offers advantages in specificity and milder reaction conditions compared to chemical methods, which can be harsh and lead to unwanted side reactions researchgate.netthieme-connect.de.
Molecular Interaction and Supramolecular Recognition Studies of Z Met Oh
Fluorescence Quenching Studies with Organic Dyes (e.g., pyrylium (B1242799) salts)
Fluorescence quenching studies are a valuable technique for investigating molecular interactions, providing insights into binding events and complex formation researchgate.netrsc.org. Research has explored the interaction of N-protected amino acids, including Z-Met-OH, with fluorescent organic dyes such as pyrylium salts researchgate.netrsc.org. Pyrylium salts are a class of organic cations known to exhibit fluorescence and can interact with various molecules researchgate.netwikidata.orgsci-hub.se.
Studies have shown that pyrylium molecules' emission can be quenched by N-protected amino acids, with varying degrees of quenching observed depending on the amino acid moiety researchgate.netrsc.orgresearchgate.net. Z-Met-OH has been found to cause fluorescence quenching of certain pyrylium salts, albeit to a lesser extent compared to other N-protected amino acids like Z-Trp-OH and Z-Tyr-OH researchgate.netrsc.orgresearchgate.net. This quenching suggests an interaction between Z-Met-OH and the excited state of the pyrylium dye researchgate.netrsc.org. The prevalent quenching mechanism identified in these studies is dynamic, or collisional, quenching researchgate.netrsc.org.
Elucidation of Ground-State Complexation Phenomena
Beyond excited-state interactions, the formation of ground-state complexes between molecules can also occur through non-covalent forces researchgate.netrsc.orgasianpubs.orgmdpi.comacs.org. Ground-state complexation can influence the spectroscopic properties of the interacting species and can be investigated using techniques like NMR titrations researchgate.netrsc.org.
In the context of interactions between Z-Met-OH and pyrylium salts, a small degree of ground-state complexation has been observed researchgate.netrsc.orgresearchgate.net. This complexation is typically weak and can be evidenced by upward curvature in Stern-Volmer plots from fluorescence quenching data researchgate.netrsc.org. Complementary 1H-NMR titrations have been employed to further demonstrate the existence of such weak ground-state complexes researchgate.netrsc.orgresearchgate.net. These findings indicate that while dynamic quenching is the primary mechanism, a minor component of the interaction involves the formation of a ground-state complex between Z-Met-OH and the pyrylium salt researchgate.netrsc.orgresearchgate.net.
Host-Guest Chemistry and Molecular Recognition Architectures Involving Z-Met-OH
Host-guest chemistry is a key aspect of supramolecular chemistry, involving the specific binding of a guest molecule within the cavity or binding site of a host molecule libretexts.orgrsc.orgresearchgate.net. This molecular recognition is driven by non-covalent interactions and is fundamental to the design of complex chemical systems researchgate.netthno.org.
While direct examples of Z-Met-OH acting as a guest within a specific host cavity were not extensively found in the search results, the principles of host-guest chemistry are relevant to understanding how Z-Met-OH could be incorporated into or interact within supramolecular architectures libretexts.orgrsc.orgresearchgate.net. The methionine residue in Z-Met-OH, with its thioether side chain, and the protected amino and free carboxyl groups, provide potential interaction sites for host molecules fishersci.fifishersci.ficymitquimica.com. These interactions could involve hydrogen bonding with suitable host motifs, van der Waals interactions with hydrophobic pockets, or potentially interactions involving the sulfur atom libretexts.orgrsc.orgresearchgate.net.
The Z (benzyloxycarbonyl) group itself is an aromatic moiety that can participate in pi-pi interactions, another important non-covalent force in supramolecular assembly libretexts.orgtandfonline.com. Studies on related N-protected amino acids have shown that the benzyloxycarbonyl group can engage in aromatic-aromatic interactions within molecular complexes tandfonline.com. Therefore, Z-Met-OH could potentially be a component in the construction of supramolecular architectures where these types of interactions are utilized for recognition and assembly.
Development of Selective Receptors and Probes Incorporating Z-Met-OH Moieties
The ability of Z-Met-OH to engage in specific molecular interactions suggests its potential utility in the development of selective receptors and probes researchgate.netnih.govacs.orgacs.org. Selective receptors are designed to bind specifically to a particular molecule or class of molecules, often utilizing principles of molecular recognition researchgate.net. Probes are molecules used to detect, visualize, or study other molecules or biological structures through specific interactions nih.govacs.orgacs.org.
While no direct examples of selective receptors or probes explicitly incorporating Z-Met-OH moieties were found in the search results, the chemical features of Z-Met-OH make it a plausible building block for such applications. The methionine side chain is known to interact with certain metal ions and can be involved in specific protein-ligand interactions ctdbase.org. The Z-protection group and the free carboxyl group offer handles for chemical modification and attachment to larger molecular scaffolds or probe structures fishersci.fifishersci.fi.
The concept of using protected amino acids or small peptides as components of recognition elements is established in the field of molecular recognition and probe development cymitquimica.comtandfonline.com. For instance, N-protected peptides have been studied for their interactions with enzymes, demonstrating the role of the protected amino acid residues in recognition tandfonline.com. By integrating Z-Met-OH into more complex molecular frameworks, it might be possible to design receptors or probes that selectively target molecules or environments that exhibit specific affinity for the methionine side chain or the Z-protected amino acid structure. The development of such probes would likely involve careful design to leverage the specific interaction properties of the Z-Met-OH moiety within a larger recognition architecture.
Advanced Spectroscopic and Analytical Techniques for Z Met Oh Characterization and Interaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy is a powerful tool for elucidating the detailed structure and conformation of organic molecules, including protected amino acids like Z-Met-OH. Both ¹H NMR and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule. Analysis of chemical shifts, coupling constants, and signal intensities allows for the confirmation of the proposed structure and provides insights into its three-dimensional arrangement in solution.
Studies on N-Cbz-L-methionine (Z-Met-OH) have reported ¹³C NMR spectral data chemicalbook.com. While specific ¹H NMR data for Z-Met-OH was not extensively detailed in the search results, ¹H NMR data for related protected amino acids like BOC-L-Methionine are available, showing characteristic shifts for methyl, methylene, methine, and protecting group protons chemicalbook.com. Similarly, ¹³C NMR data for BOC-L-Methionine show distinct signals for the carbonyl carbons, aliphatic carbons, and the methyl group attached to sulfur chemicalbook.com. These examples highlight the utility of NMR in confirming the structure of protected methionine derivatives.
NMR spectroscopy can also be employed to study the interactions of Z-Met-OH with other molecules. Changes in chemical shifts or signal broadening upon the addition of a binding partner can indicate interaction sites and provide information about the binding affinity and kinetics. While no specific NMR interaction studies involving Z-Met-OH were found in the search results, NMR titration experiments have been successfully used to study the interactions of methionine derivatives with proteins, demonstrating the potential of this technique for Z-Met-OH interaction analysis frontiersin.orgacs.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment
High-Resolution Mass Spectrometry (HRMS), particularly coupled with techniques like liquid chromatography (LC-HRMS), is essential for confirming the molecular weight and assessing the purity of Z-Met-OH. HRMS provides accurate mass measurements that can distinguish between compounds with very similar nominal masses, thereby confirming the elemental composition of the intact molecule. physchemres.orgwikipedia.org
The molecular formula of Z-Met-OH is C₁₃H₁₇NO₄S, and its molecular weight is approximately 283.34 g/mol iris-biotech.de. HRMS analysis would yield a precise mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated molecule, or other adducts, allowing for definitive identification. The presence of peaks corresponding to impurities or by-products can also be detected, providing a sensitive measure of purity. Studies on other N-acylethanolamine acid amidase inhibitors, some of which are protected amino acid derivatives, have utilized HRMS to confirm molecular identity and assess purity mdpi.com.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interaction Monitoring
UV-Visible (UV-Vis) spectroscopy is useful for studying electronic transitions within the Z-Met-OH molecule, particularly those associated with the benzyloxycarbonyl (Cbz) protecting group which contains a phenyl ring. The phenyl moiety exhibits characteristic absorption bands in the UV region. chemicalbook.comphyschemres.orgresearchgate.net UV-Vis spectroscopy can be used to quantify the concentration of Z-Met-OH in solution and to monitor reactions or interactions that cause changes in the electronic environment of the molecule.
While direct UV-Vis spectra for Z-Met-OH were not prominently featured in the search results, studies on related Cbz-protected amino acids, such as N-Benzyloxycarbonyl-L-Phenylalanine, have utilized UV-Vis spectroscopy to investigate their electronic properties and interactions in different solvents researchgate.net. L-Methionine itself shows absorption in the UV region, with absorption starting high at 190 nm and falling off around 250 nm sielc.com. The Cbz group in Z-Met-OH would contribute additional absorption features.
Fluorescence spectroscopy can be employed if Z-Met-OH or a molecule it interacts with is fluorescent. The Cbz group is not typically strongly fluorescent, but modifications or interactions that induce fluorescence could be studied. Fluorescence techniques, such as Fluorescence Resonance Energy Transfer (FRET), have been used to develop sensors for L-methionine, highlighting the potential for fluorescence-based interaction studies with methionine derivatives rsc.org. Additionally, studies on fluorescently labeled ligands, some of which are amino acid derivatives, demonstrate the application of fluorescence spectroscopy, including fluorescence correlation spectroscopy (FCS), for quantifying ligand-receptor interactions acs.org.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the chiral conformation of molecules like Z-Met-OH, which contains an L-amino acid. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its secondary structure and conformation in solution. acs.org
The L-configuration of the methionine residue in Z-Met-OH gives rise to a characteristic CD spectrum. Changes in this spectrum under different conditions (e.g., solvent, temperature, presence of binding partners) can indicate conformational changes or interactions. CD spectroscopy has been used to study the conformation of peptides and amino acid derivatives, including those containing methionine acs.org. Studies on N,N-bis(arylmethyl)methionine derivatives have shown that CD spectroscopy can reveal molecular helicity and conformational changes upon complexation with metal ions pace.edu. CD has also been applied to study the conformation of synthetic polypeptides containing L-methionine acs.org.
X-ray Crystallography of Z-Met-OH Derivatives and Complexes
While finding specific X-ray crystal structures solely of Z-Met-OH in the search results was not direct, structures of methionine derivatives and peptides containing protected amino acids, including Cbz-protected ones, have been determined by X-ray crystallography researchgate.netmdpi.comdiva-portal.orgresearchgate.net. For instance, the crystal structure of an N-(tert-butyloxycarbonyl)-L-methionyl peptide derivative has been reported, providing detailed conformational parameters of the protected amino acid and peptide bonds researchgate.net. X-ray crystallography of complexes involving methionine derivatives and metal ions has also been conducted to understand their coordination and structure pace.edulatamjpharm.org. These studies demonstrate the applicability of X-ray crystallography to gain high-resolution structural information about protected methionine compounds and their interactions.
Computational and Theoretical Investigations of N Benzyloxycarbonyl L Methionine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of Z-Met-OH. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Electronic Structure: DFT calculations are used to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For molecules similar to Z-Met-OH, these calculations reveal how the benzyloxycarbonyl protecting group and the methionine side chain influence the electronic landscape.
Reactivity Prediction: From the electronic structure, various global reactivity descriptors can be calculated. These descriptors help in predicting how Z-Met-OH will behave in a chemical reaction. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron density around the molecule. This map identifies electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. als-journal.com For Z-Met-OH, the MEP would likely show negative potential around the carbonyl and carboxyl oxygens and positive potential near the amide proton.
Table 7.1: Representative Theoretical Electronic Properties of Z-Met-OH This table presents typical data obtained from DFT calculations for molecules of this class. Exact values depend on the level of theory and basis set used.
| Property | Description | Predicted Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.5 to 6.5 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 to 7.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 0.5 to 1.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution (≈ ΔE/2) | 2.75 to 3.25 eV |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | 2.0 to 3.5 Debye |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of Z-Met-OH over time, providing a detailed picture of its conformational flexibility and its interactions with solvent molecules. youtube.com
Conformational Landscapes: Z-Met-OH is a flexible molecule with several rotatable bonds. The key degrees of freedom include the peptide backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (χ). MD simulations sample these motions over time to generate a conformational ensemble, which represents the distribution of shapes the molecule adopts in solution. youtube.com The results of these simulations can be visualized on a Ramachandran plot, which shows the energetically preferred combinations of phi and ψ angles. nih.gov Studies on methionine-containing peptides show a high degree of flexibility, which is crucial for processes like protein folding. nih.gov The benzyloxycarbonyl group adds its own conformational possibilities that can be explored through simulation. researchgate.net
Solvation Effects: MD simulations explicitly model the surrounding solvent (e.g., water), allowing for a detailed analysis of solvation effects. nih.gov They can reveal the structure of the solvation shells around different parts of the Z-Met-OH molecule, such as the hydrophobic benzyl (B1604629) and methylthio groups and the hydrophilic carboxyl and amide groups. The simulations quantify the number and lifetime of hydrogen bonds between Z-Met-OH and solvent molecules. researchgate.net Understanding these interactions is critical, as the solvent can significantly influence the conformational equilibrium and reactivity of the molecule. beilstein-journals.org
Table 7.2: Key Dihedral Angles and Conformational Data from MD Simulations This table illustrates the type of data generated from MD simulations to describe the conformational preferences of Z-Met-OH.
| Dihedral Angle | Description | Typical Range of Motion (degrees) | Preferred Conformations |
| Φ (Phi) | C-N-Cα-C' | -180 to +180 | Often populates β-strand and α-helical regions |
| Ψ (Psi) | N-Cα-C'-N | -180 to +180 | Varies with Φ, defines secondary structure propensity |
| χ1 (Chi1) | N-Cα-Cβ-Cγ | -180 to +180 | gauche(+), trans, gauche(-) |
| χ2 (Chi2) | Cα-Cβ-Cγ-Sδ | -180 to +180 | gauche(+), trans, gauche(-) |
| χ3 (Chi3) | Cβ-Cγ-Sδ-Cε | -180 to +180 | Typically near ±90 or 180 |
Docking and Molecular Recognition Modeling of Z-Met-OH Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like Z-Met-OH) when bound to a second molecule (a receptor, typically a protein). unar.ac.id This modeling is crucial for understanding the principles of molecular recognition.
Docking Process: The process involves generating a three-dimensional structure of Z-Met-OH and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses. The pose with the best score represents the most likely binding mode. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. nih.gov
Molecular Recognition: As a protected amino acid, Z-Met-OH is an important building block in peptide synthesis. Docking studies could be used to model its interaction with the active sites of enzymes involved in peptide synthesis or degradation. For example, one could model how Z-Met-OH fits into the active site of a ligase or a protease. Such models would reveal the specific amino acid residues in the enzyme that recognize the benzyl group, the methionine side chain, or the carboxyl group, providing insight into the structural basis of substrate specificity. The recognition process can involve conformational changes in both the ligand and the protein, a phenomenon known as "induced fit." nih.gov
Table 7.3: Hypothetical Docking Results for Z-Met-OH with a Target Protein This table exemplifies the output of a molecular docking study.
| Parameter | Description | Example Value |
| Binding Energy | Estimated free energy of binding | -7.5 kcal/mol |
| Inhibitory Constant (Ki) | Calculated inhibition constant from binding energy | 2.5 µM |
| Interacting Residues | Amino acids in the receptor's active site that interact with the ligand | Tyr84, Val112, Asp120 |
| Hydrogen Bonds | Specific hydrogen bond interactions formed | Z-Met-OH (carboxyl O) <-> Tyr84 (hydroxyl H) |
| Hydrophobic Interactions | Nonpolar interactions stabilizing the complex | Z-Met-OH (benzyl ring) <-> Val112, Leu98 |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
Computational methods are essential for mapping out the detailed step-by-step mechanism of chemical reactions involving Z-Met-OH. These techniques allow for the characterization of transient species like transition states, which are often impossible to observe experimentally. mit.edu
Reaction Pathway Mapping: To study a reaction, such as the deprotection of the benzyloxycarbonyl group or its coupling in peptide synthesis, computational chemists model the potential energy surface. By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state structure connects the intended reactants and products. nih.gov
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. mit.edu Its structure and energy determine the reaction's activation energy and, consequently, its rate. sumitomo-chem.co.jp Computational methods can precisely locate the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true saddle point on the energy surface. By analyzing the transition state structure, researchers can understand which bonds are breaking and forming during this critical phase of the reaction. This knowledge is invaluable for optimizing reaction conditions or designing catalysts. nih.gov
Table 7.4: Calculated Energetics for a Hypothetical Reaction Step Involving Z-Met-OH This table presents typical energetic data calculated to elucidate a reaction mechanism.
| Parameter | Description | Example Value (kcal/mol) |
| ΔErxn | Electronic energy of reaction | -15.0 |
| ΔHrxn | Enthalpy of reaction | -14.2 |
| ΔGrxn | Gibbs free energy of reaction | -12.5 |
| Ea (forward) | Forward activation energy | +20.5 |
| Ea (reverse) | Reverse activation energy | +35.5 |
| ΔG‡ | Gibbs free energy of activation | +22.1 |
Emerging Research Directions and Future Prospects for N Benzyloxycarbonyl L Methionine
Integration into Advanced Materials Science for Functional Applications
The incorporation of Z-Met-OH into advanced materials is a promising avenue for creating functional systems with tailored properties. The presence of both the bulky benzyloxycarbonyl protecting group and the sulfur-containing methionine side chain allows for specific interactions and functionalities to be imparted to various material matrices.
A notable application in this area is the development of functionalized sorbents for heavy metal recovery. Researchers have successfully immobilized N-benzyloxycarbonyl-L-methionine onto the surface of silica (B1680970) gel. uctm.edu This modification creates a sorbent with chelating groups that exhibit a high affinity for palladium(II) ions. uctm.edu The resulting material demonstrates efficient extraction of palladium from acidic aqueous solutions, highlighting the potential of Z-Met-OH in designing cost-effective and selective systems for the recovery of precious metals.
The research in this area has quantified the adsorption efficiency of these modified silica sorbents, demonstrating their potential for practical applications in environmental remediation and resource recovery. The key parameters influencing the extraction process have been systematically studied, providing a solid foundation for the optimization of these materials.
| Parameter | Condition | Adsorption Efficiency (%) |
|---|---|---|
| Optimal Acidity | 1 mol L-1 HCl | High |
| Contact Time | ~60 minutes | >95% |
| Eluent | Thiourea in acidic media | Quantitative Desorption |
Future research is anticipated to expand the scope of Z-Met-OH in materials science, including its integration into polymers, hydrogels, and nanomaterials to create stimuli-responsive systems, advanced coatings, and materials for controlled-release applications.
Development of Z-Met-OH-Based Bioconjugates and Probes
The unique structural features of Z-Met-OH make it an intriguing candidate for the development of specialized bioconjugates and molecular probes for biological investigations. While the field of methionine bioconjugation is well-established, the specific use of the Z-protected form offers distinct advantages in terms of hydrophobicity and potential for specific interactions.
Emerging research has demonstrated the ability of Z-Met-OH to act as a quencher for fluorescent dyes. In studies involving pyrylium-based fluorescent molecules, Z-Met-OH was observed to quench the emission of these dyes to a notable extent. researchgate.netresearchgate.net This quenching effect, which is more significant than that observed with other N-protected amino acids like Z-Ala-OH and Z-Val-OH, suggests the potential for developing Z-Met-OH-based probes for sensing and imaging applications. researchgate.netresearchgate.net The quenching mechanism is primarily collisional, indicating a dynamic interaction between the fluorophore and the Z-Met-OH molecule. researchgate.netresearchgate.net
| N-Protected Amino Acid | Fluorescence Quenching Effect |
|---|---|
| Z-Trp-OH | Strong |
| Z-Tyr-OH | Moderate |
| Z-Met-OH | Lesser Extent |
| Z-Ala-OH | No Quenching |
| Z-Val-OH | No Quenching |
| Z-Phe-OH | No Quenching |
The development of bioconjugates where Z-Met-OH is incorporated as a modulating entity is a nascent but promising field. Its ability to influence the photophysical properties of fluorescent molecules could be harnessed to create "turn-on" or "turn-off" fluorescent probes that respond to specific biological events or analytes. Future work in this area will likely focus on the rational design of Z-Met-OH-containing bioconjugates for targeted protein labeling, enzyme activity assays, and cellular imaging.
Exploration in Green Chemistry Methodologies for Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of fine chemicals, including protected amino acids like Z-Met-OH. The focus is on developing more sustainable and environmentally benign processes that reduce waste and utilize safer reagents and solvents.
While specific green synthesis routes for Z-Met-OH are still an area of active development, broader trends in green peptide synthesis are highly relevant. The use of greener solvents is a key aspect of this exploration. Traditional peptide synthesis often relies on solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have significant environmental and health concerns. Research into alternative, more sustainable solvents is paving the way for greener synthetic routes for Z-protected amino acids.
Furthermore, the development of biocatalytic methods for peptide bond formation and protecting group manipulation offers a promising green alternative to traditional chemical methods. While specific enzymatic syntheses for Z-Met-OH are not yet widely reported, the potential for using enzymes to introduce the benzyloxycarbonyl group or to mediate coupling reactions involving Z-Met-OH is a significant area for future research.
The catalytic transfer hydrogenation method for the removal of the Z-group from sulfur-containing peptides, including derivatives of methionine, represents a step towards milder and more efficient deprotection strategies. designer-drug.comorgsyn.org This method avoids the use of harsh reagents and can be performed under relatively mild conditions. designer-drug.comorgsyn.org
Future prospects in this domain include the development of one-pot syntheses, the use of renewable starting materials, and the design of catalytic processes that minimize waste and energy consumption in the production and application of Z-Met-OH.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Z-Met-OH in academic research?
Synthesis of Z-Met-OH requires careful selection of precursors and reaction conditions. For characterization, use spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts and coupling constants to confirm stereochemistry and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, carboxylic acid).
Document experimental parameters (e.g., solvent, temperature, reaction time) rigorously to ensure reproducibility. Include purity assessments via HPLC with retention time comparisons to standards .
Q. How should researchers design experiments to study the stability of Z-Met-OH under varying pH conditions?
Adopt a controlled experimental design :
Prepare buffer solutions across a pH range (e.g., 2–12).
Incubate Z-Met-OH aliquots at each pH and monitor degradation kinetics via UV-Vis spectroscopy or LC-MS.
Quantify degradation products using calibration curves.
Include triplicate measurements and statistical analysis (e.g., ANOVA) to assess significance. For long-term stability, use accelerated aging studies with Arrhenius modeling .
Q. What key spectroscopic techniques are critical for resolving structural ambiguities in Z-Met-OH derivatives?
Combine 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton and carbon correlations. For crystallographic confirmation, perform X-ray diffraction (XRD) on single crystals. Cross-validate results with computational methods (e.g., DFT calculations for optimized geometries) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Z-Met-OH across studies?
Address discrepancies through:
- Systematic Reanalysis : Compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies .
- Dose-Response Validation : Replicate assays with standardized concentrations and controls.
- Meta-Regression : Statistically assess covariates (e.g., solvent effects, incubation time) using tools like RevMan or R’s metafor package .
Publish negative results to reduce publication bias .
Q. What methodological considerations are essential for conducting a meta-analysis of Z-Met-OH’s physicochemical properties?
Follow PRISMA guidelines:
Literature Search : Use databases (Web of Science, Scopus) with Boolean terms (e.g., “Z-Met-OH” AND “solubility” OR “logP”) .
Data Extraction : Standardize units (e.g., logP values in octanol-water systems).
Statistical Models : Apply random-effects models to account for heterogeneity. Use funnel plots to detect bias .
Exclude studies lacking raw data or methodological transparency .
Q. What strategies improve reproducibility in Z-Met-OH catalytic studies, particularly in non-aqueous solvents?
- Precise Solvent Characterization : Report water content (Karl Fischer titration) and purity grades.
- Catalyst Recycling Protocols : Detail regeneration steps (e.g., filtration, calcination).
- Open Data Practices : Share raw NMR/MS spectra and reaction trajectories in repositories like Zenodo .
Collaborate with independent labs for cross-validation .
Methodological Frameworks
- Data Collection : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and biological assays) to verify claims .
- Meta-Analysis Reporting : Include forest plots and sensitivity analyses to enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
